molecular formula C23H25NO3 B214659 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214659
M. Wt: 363.4 g/mol
InChI Key: HSZHPXQTCCYMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as a small molecule inhibitor, which means that it can selectively bind to specific proteins and alter their activity. In

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its selective binding to the bromodomain of BRD4. This binding prevents BRD4 from interacting with other proteins and inhibits its activity. This inhibition leads to a decrease in the expression of genes that are regulated by BRD4, which can have anti-tumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one are still being studied. However, it has been shown to have anti-tumor effects in various types of cancer, including breast cancer and leukemia. Additionally, it has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its selective inhibition of BRD4. This allows researchers to study the specific effects of BRD4 inhibition without affecting other proteins. However, one limitation is that this compound may have off-target effects on other proteins, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. One direction is to further study its anti-tumor effects in various types of cancer and to explore its potential use as a therapeutic agent. Another direction is to study its effects on other proteins and to identify any off-target effects that may occur. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to identify any potential side effects.

Synthesis Methods

The synthesis of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex process that involves multiple steps. The initial step involves the reaction of 4-tert-butylbenzaldehyde with ethyl 2-oxoacetate in the presence of a base to form an enamine intermediate. This intermediate is then reacted with propargyl bromide to form an alkyne intermediate. The alkyne intermediate is then reacted with indole-2,3-dione in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to selectively inhibit the activity of a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been shown to be overexpressed in various types of cancer, and its inhibition has been shown to have anti-tumor effects.

properties

Product Name

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C23H25NO3/c1-5-14-24-19-9-7-6-8-18(19)23(27,21(24)26)15-20(25)16-10-12-17(13-11-16)22(2,3)4/h5-13,27H,1,14-15H2,2-4H3

InChI Key

HSZHPXQTCCYMID-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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